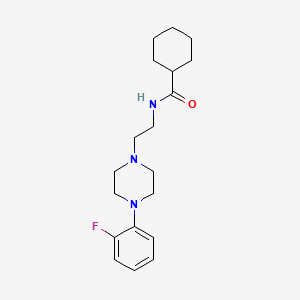![molecular formula C17H15N3O B2998207 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 176693-63-3](/img/structure/B2998207.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has garnered attention due to its potential biological activity and diverse applications. The compound features a benzimidazole moiety, which is known for its pharmacological properties, fused with a cyclopropane carboxamide group. This unique structure contributes to its potential in various scientific research fields.
作用機序
Target of Action
Benzimidazole derivatives have been associated with a wide range of biological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the cellular structure and function.
Biochemical Pathways
These could potentially include pathways related to cell division, protein synthesis, and cellular metabolism, among others .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they might have favorable pharmacokinetic profiles .
Result of Action
Given the reported activities of benzimidazole derivatives, it can be inferred that the compound might lead to alterations in cellular structure and function, potentially resulting in the death of targeted cells or organisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The subsequent attachment of the cyclopropane carboxamide group can be achieved through various methods, including the reaction of the benzimidazole derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the benzimidazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives . Substitution reactions can result in a wide range of substituted benzimidazole compounds with varying biological activities .
科学的研究の応用
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide
- N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline
- N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological activity and specificity .
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(11-9-10-11)20-13-6-2-1-5-12(13)16-18-14-7-3-4-8-15(14)19-16/h1-8,11H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAMZCQRXFHFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2998125.png)
![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2998126.png)



![N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2998135.png)

![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)
![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)
![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)


![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)

